![molecular formula C9H9NO4 B1599530 5-Ethyl-2-hydroxy-3-nitro-benzaldehyde CAS No. 90564-23-1](/img/structure/B1599530.png)
5-Ethyl-2-hydroxy-3-nitro-benzaldehyde
Overview
Description
5-Ethyl-2-hydroxy-3-nitro-benzaldehyde is an aromatic aldehyde with a nitro group and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-hydroxy-3-nitro-benzaldehyde typically involves the nitration of 5-ethyl-2-hydroxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-hydroxy-3-nitro-benzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 5-Ethyl-2-hydroxy-3-amino-benzaldehyde.
Oxidation: 5-Ethyl-2-hydroxy-3-nitrobenzoic acid.
Substitution: 5-Ethyl-2-hydroxy-3-nitro-4-bromo-benzaldehyde or 5-Ethyl-2-hydroxy-3-nitro-4-chloro-benzaldehyde.
Scientific Research Applications
Synthesis of 5-Ethyl-2-hydroxy-3-nitro-benzaldehyde
The synthesis of this compound can be achieved through several methods, primarily involving the nitration of substituted benzaldehydes followed by hydroxylation. The compound is often synthesized as an intermediate for various derivatives used in pharmaceutical applications.
Biological Activities
This compound exhibits promising biological activities, particularly in antimicrobial and anti-inflammatory domains.
Antimicrobial Activity
Recent studies have indicated that compounds containing nitro groups, like this compound, show enhanced antibacterial and antifungal properties. For example, derivatives have been synthesized and tested against various bacterial strains, demonstrating significant inhibitory effects.
Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|---|
This compound | E. coli | 15 | |
This compound | S. aureus | 18 |
Anti-inflammatory Properties
The compound has also been investigated for its potential anti-inflammatory effects, which are crucial for developing new therapeutic agents targeting inflammatory diseases.
Applications in Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer therapy. It is involved in the production of camptothecin analogs, which are vital for treating certain types of cancers.
Case Study: Camptothecin Analog Synthesis
The synthesis of camptothecin analogs using this compound has been documented as follows:
- Starting Material : this compound.
- Reagents : Grignard reagents and other alkyl halides.
- Process : Sequential reactions leading to the formation of desired analogs.
- Yield : High yield (>75%) reported in several studies.
Material Science Applications
In addition to medicinal chemistry, this compound can be utilized in material science as a precursor for synthesizing polymers and dyes due to its functional groups that allow for further chemical modifications.
Polymer Synthesis
The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-hydroxy-3-nitro-benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-nitrobenzaldehyde
- 3-Nitrobenzaldehyde
- 5-Hydroxy-2-nitrobenzaldehyde
Uniqueness
5-Ethyl-2-hydroxy-3-nitro-benzaldehyde is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties compared to similar compounds. The ethyl group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct in its applications and behavior .
Biological Activity
5-Ethyl-2-hydroxy-3-nitro-benzaldehyde (C9H9NO4) is an aromatic aldehyde characterized by the presence of a hydroxyl and a nitro group on its benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound can be synthesized through the nitration of 5-ethyl-2-hydroxybenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The resulting compound exhibits unique properties due to the ethyl group, which influences its solubility and reactivity compared to similar compounds .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing a reduction in the minimum inhibitory concentration (MIC) when used in conjunction with standard antibiotics. This suggests that the compound may enhance the efficacy of existing antimicrobial agents by altering bacterial membrane permeability .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Effect with Antibiotic |
---|---|---|
Staphylococcus aureus | 256 | Reduced from 287 |
Bacillus anthracis | 850 | Active |
Pantoea conspicua | 1060 | Active |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through various mechanisms, including oxidative stress and the activation of caspase pathways. The nitro group is believed to play a crucial role in this activity by generating reactive oxygen species (ROS) within cells .
Case Study: Apoptotic Induction in Cancer Cells
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant cell death, attributed to increased levels of ROS and subsequent activation of apoptotic pathways. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to enhanced apoptosis rates .
The biological activity of this compound is primarily attributed to its interaction with cellular targets:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.
- Hydroxyl Group Interactions : The hydroxyl group can form hydrogen bonds with target molecules, influencing the compound’s reactivity and binding affinity.
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, contributing to their antimicrobial effects .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
2-Hydroxy-5-nitrobenzaldehyde | Moderate | Low |
3-Nitrobenzaldehyde | Low | Moderate |
5-Hydroxy-2-nitrobenzaldehyde | High | High |
The presence of the ethyl group in this compound enhances its solubility and biological reactivity compared to other similar compounds, making it a promising candidate for further research.
Properties
IUPAC Name |
5-ethyl-2-hydroxy-3-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-6-3-7(5-11)9(12)8(4-6)10(13)14/h3-5,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXWEYNZOOZURE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428275 | |
Record name | 5-ethyl-2-hydroxy-3-nitro-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90564-23-1 | |
Record name | 5-ethyl-2-hydroxy-3-nitro-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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